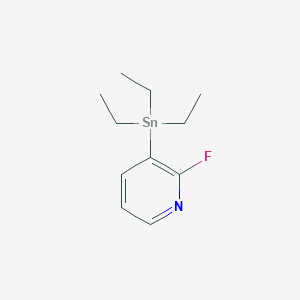
2-Fluoro-3-(triethylstannyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-(triethylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a fluorine atom at the 2-position and a triethylstannyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(triethylstannyl)pyridine typically involves the stannylation of 2-fluoropyridine. One common method is the reaction of 2-fluoropyridine with triethylstannyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-(triethylstannyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The triethylstannyl group can be replaced by other substituents through cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Major Products Formed
Substitution Products: Depending on the coupling partner, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-3-(triethylstannyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of functional materials with specific electronic or optical properties.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.
Radiochemistry: The fluorine atom in the compound can be replaced with radioactive isotopes for use in positron emission tomography (PET) imaging.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-(triethylstannyl)pyridine in chemical reactions typically involves the activation of the triethylstannyl group by a catalyst, followed by nucleophilic attack or coupling with another reagent. The fluorine atom can influence the reactivity of the pyridine ring by withdrawing electron density, making certain positions more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-(tributylstannyl)pyridine: Similar in structure but with tributylstannyl instead of triethylstannyl.
2-Fluoro-3-(trimethylstannyl)pyridine: Features a trimethylstannyl group.
2-Fluoro-3-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a stannyl group.
Uniqueness
2-Fluoro-3-(triethylstannyl)pyridine is unique due to the specific combination of the triethylstannyl group and the fluorine atom, which imparts distinct reactivity and properties compared to its analogs. The triethylstannyl group provides a balance between steric bulk and reactivity, making it suitable for various synthetic applications.
Propiedades
Número CAS |
651341-64-9 |
|---|---|
Fórmula molecular |
C11H18FNSn |
Peso molecular |
301.98 g/mol |
Nombre IUPAC |
triethyl-(2-fluoropyridin-3-yl)stannane |
InChI |
InChI=1S/C5H3FN.3C2H5.Sn/c6-5-3-1-2-4-7-5;3*1-2;/h1-2,4H;3*1H2,2H3; |
Clave InChI |
DAWBIRQKKSFMPM-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)C1=C(N=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



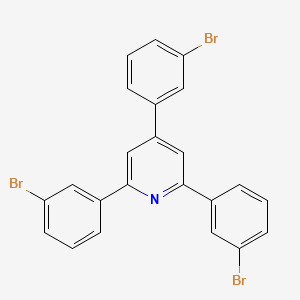
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
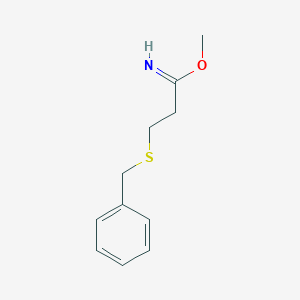
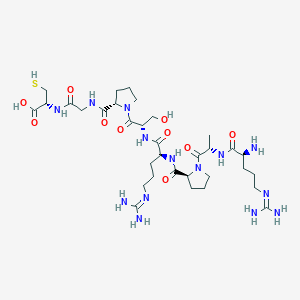
![5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12522190.png)
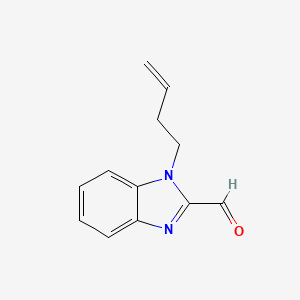
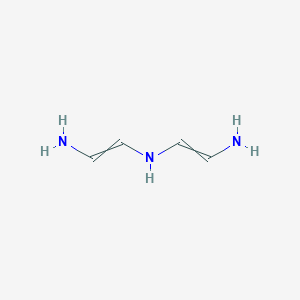
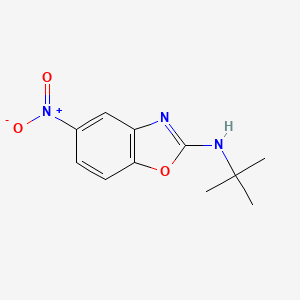
![5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12522205.png)
![1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12522216.png)
![3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12522226.png)
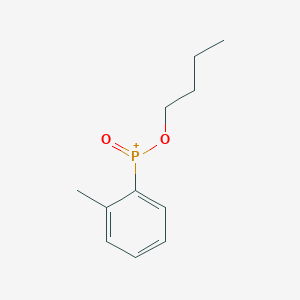
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
